molecular formula C13H9N5 B11055263 4,6-Diamino-3-phenylpyridine-2,5-dicarbonitrile

4,6-Diamino-3-phenylpyridine-2,5-dicarbonitrile

Cat. No.: B11055263
M. Wt: 235.24 g/mol
InChI Key: CIKZTJKESZFVIL-UHFFFAOYSA-N
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Description

2,4-Diamino-6-cyano-5-phenyl-3-pyridyl cyanide is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-cyano-5-phenyl-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 2,4-diaminopyridine with a cyano-containing reagent under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid derivative.

    Final Functionalization: The final step involves the introduction of the cyano group at the 6-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of 2,4-diamino-6-cyano-5-phenyl-3-pyridyl cyanide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-cyano-5-phenyl-3-pyridyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,4-Diamino-6-cyano-5-phenyl-3-pyridyl cyanide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-cyano-5-phenyl-3-pyridyl cyanide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and amino groups play a crucial role in these interactions, facilitating strong binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Shares the amino functional groups but differs in the ring structure.

    6-Cyanopyridine: Contains the cyano group but lacks the amino and phenyl groups.

    Phenylpyridine: Contains the phenyl group but lacks the cyano and amino groups.

Uniqueness

2,4-Diamino-6-cyano-5-phenyl-3-pyridyl cyanide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and cyano groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research fields.

Properties

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

4,6-diamino-3-phenylpyridine-2,5-dicarbonitrile

InChI

InChI=1S/C13H9N5/c14-6-9-12(16)11(8-4-2-1-3-5-8)10(7-15)18-13(9)17/h1-5H,(H4,16,17,18)

InChI Key

CIKZTJKESZFVIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=C2N)C#N)N)C#N

Origin of Product

United States

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